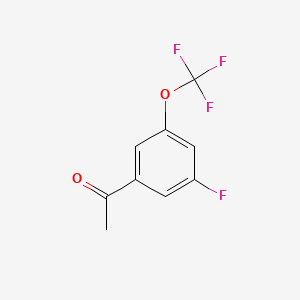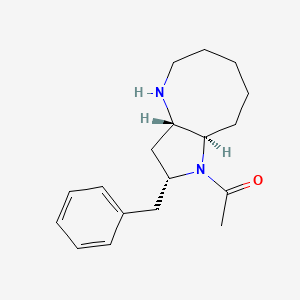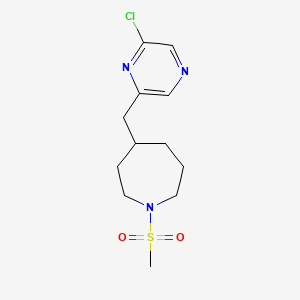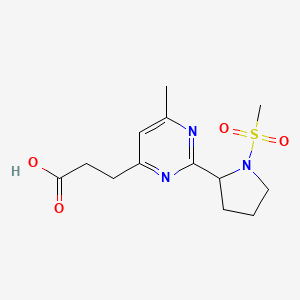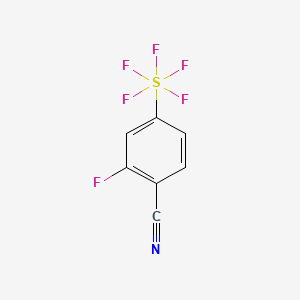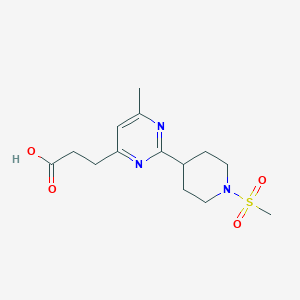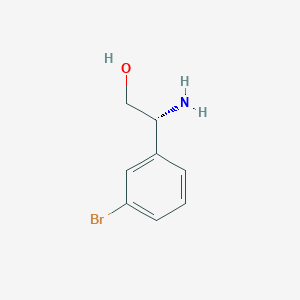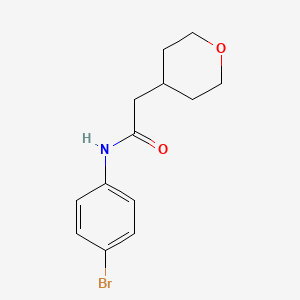
N-(4-bromophenyl)-2-(tetrahydro-2H-pyran-4-yl)acetamide
Descripción general
Descripción
N-(4-bromophenyl)-2-(tetrahydro-2H-pyran-4-yl)acetamide, also known as BTPA, is a synthetic compound that has been widely studied for its potential applications in the field of biochemistry and physiology. BTPA has been found to possess a variety of biochemical and physiological effects, as well as a range of advantages and limitations when used in laboratory experiments.
Aplicaciones Científicas De Investigación
Coordination Complexes and Antioxidant Activity
N-(4-bromophenyl)-2-(tetrahydro-2H-pyran-4-yl)acetamide derivatives have been utilized in the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes. These complexes exhibit significant antioxidant activity, which is an essential property for potential biomedical applications, such as in treating oxidative stress-related diseases (Chkirate et al., 2019).
Synthesis of Novel Compounds
The compound has also been used in the synthesis of novel derivatives, such as in the preparation of 1-{4a,6-dimethyl-4a,9a-dihydropyrano-[3,4-b]indol-9(1H)-yl}ethanone. Such synthetic pathways are valuable for creating new molecules with potential applications in various fields, including pharmaceuticals and materials science (Skladchikov et al., 2012).
Crystal Structures and Computational Studies
This compound has been involved in the synthesis of new compounds whose crystal structures were determined and analyzed through techniques like X-ray diffraction. These studies are crucial for understanding molecular interactions and designing materials with desired properties (Sebhaoui et al., 2020).
Biomedical Applications
Research has demonstrated the potential of derivatives of N-(4-bromophenyl)-2-(tetrahydro-2H-pyran-4-yl)acetamide in biomedical applications. For instance, compounds synthesized using this chemical have shown promising results in regulating inflammatory diseases, as evidenced by docking studies (Ryzhkova et al., 2020).
Nonlinear Optical Properties
The nonlinear optical properties of crystalline structures containing this compound have been investigated. Such studies are important for the development of photonic devices like optical switches and modulators (Castro et al., 2017).
Antimicrobial Activities
Compounds derived from N-(4-bromophenyl)-2-(tetrahydro-2H-pyran-4-yl)acetamide have been synthesized and evaluated for their antimicrobial activities. These findings contribute to the search for new antimicrobial agents, which is crucial given the increasing resistance to existing drugs (Darwish et al., 2014).
Propiedades
IUPAC Name |
N-(4-bromophenyl)-2-(oxan-4-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c14-11-1-3-12(4-2-11)15-13(16)9-10-5-7-17-8-6-10/h1-4,10H,5-9H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDYOLMYRJCSIFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CC(=O)NC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-2-(tetrahydro-2H-pyran-4-yl)acetamide | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

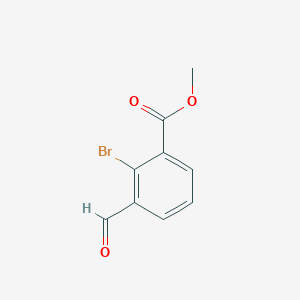
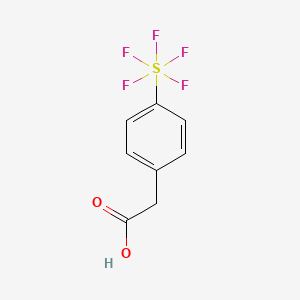
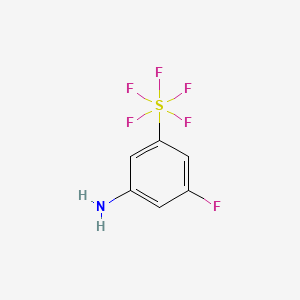
![3-[2-Fluoro-4-(trifluoromethoxy)phenyl]propionic acid](/img/structure/B1401332.png)

